molecular formula C16H21N3 B6897526 1-methyl-N-[(1-methylimidazol-2-yl)methyl]-3,4-dihydro-2H-naphthalen-1-amine

1-methyl-N-[(1-methylimidazol-2-yl)methyl]-3,4-dihydro-2H-naphthalen-1-amine

Cat. No.: B6897526
M. Wt: 255.36 g/mol
InChI Key: OKFXSPQRBKBEND-UHFFFAOYSA-N
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Description

1-Methyl-N-[(1-methylimidazol-2-yl)methyl]-3,4-dihydro-2H-naphthalen-1-amine is a complex organic compound featuring a naphthalene backbone with a substituted imidazole group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the naphthalene core. One common approach is the Friedel-Crafts alkylation, where naphthalene is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also becoming more prevalent in the industrial synthesis of such compounds.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of reduced naphthalene derivatives.

  • Substitution: Introduction of various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 1-Methylimidazole: A simpler imidazole derivative with similar biological activity.

  • Naphthalene derivatives: Other naphthalene-based compounds with varying substituents and functional groups.

Uniqueness: 1-Methyl-N-[(1-methylimidazol-2-yl)methyl]-3,4-dihydro-2H-naphthalen-1-amine stands out due to its unique combination of the naphthalene core and the imidazole group, which provides distinct chemical and biological properties compared to its simpler counterparts.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock even more uses and benefits in the future.

Properties

IUPAC Name

1-methyl-N-[(1-methylimidazol-2-yl)methyl]-3,4-dihydro-2H-naphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3/c1-16(18-12-15-17-10-11-19(15)2)9-5-7-13-6-3-4-8-14(13)16/h3-4,6,8,10-11,18H,5,7,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFXSPQRBKBEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=CC=CC=C21)NCC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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